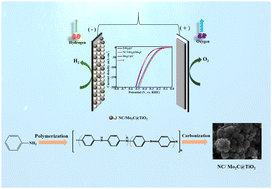Controlling incorporation of TiO2 nanoparticles in the carbonization process: a new strategy to develop a nitrogen-doped carbon-based Mo2C@TiO2 electrocatalyst for electrochemical hydrogen evolution reaction†
New Journal of Chemistry Pub Date: 2023-11-10 DOI: 10.1039/D3NJ02615A
Abstract
The rational design of an active and stable electrocatalyst for the hydrogen evolution reaction (HER) is demonstrated as a major challenge for the renewable energy-driven water-splitting process. Herein, a unique structure of nitrogen-doped carbon-based Mo2C@TiO2 (NC/Mo2C@TiO2) was synthesized via controlling incorporation of TiO2 nanoparticles in the carbonization process to achieve promising electrocatalytic activity towards the HER. The electronic structure of Mo2C nanodots was regulated by TiO2 and nitrogen-doped carbon, thus exposing abundant active sites for the HER. Electrochemical measurement shows that the NC/Mo2C@TiO2 electrocatalyst has a low overpotential of 167 mV at 10 mA cm−2 with a Tafel slope of 158 mV dec−1 in 1 M KOH. The electrocatalyst shows excellent stability with a slightly declined current density of 92.88% after 35 h of operation because of the involvement of TiO2. Moreover, the design concept can be extended to developing other transition metal carbide electrocatalysts.


Recommended Literature
- [1] A highly selective Raney Fe@HZSM-5 Fischer–Tropsch synthesis catalyst for gasoline production: one-pot synthesis and unexpected effect of zeolites†
- [2] Conferences and meetings
- [3] Structural characterization and electrochemical performance of macroporous graphite-like C3N3 prepared by the Wurtz reaction and heat treatment†
- [4] Back cover
- [5] The identity of neoxanthin and foliaxanthin
- [6] Oxidimetric determination of amino acids and their metal complexes with organic monochloramines
- [7] A new heterometallic terbium(iii)–ruthenium(ii) complex and its terbium(iii)–zinc(ii) analog: syntheses, characterization, luminescence, and electrochemical properties†
- [8] Heating-up synthesis of cadimum-free and color-tunable quaternary and five-component Cu–In–Zn–S-based semiconductor nanocrystals†
- [9] Ritter-type fluorofunctionalisation as a new, effective method for conversion of alkenes to vicinal fluoroamides
- [10] Reductant-directed formation of PS–PAMAM-supported gold nanoparticles for use as highly active and recyclable catalysts for the aerobic oxidation of alcohols and the homocoupling of phenylboronic acids†










